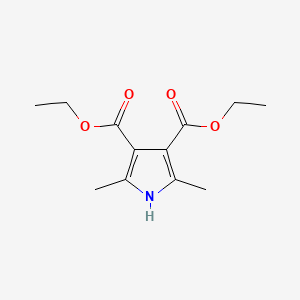

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)13-8(4)10(9)12(15)17-6-2/h13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTHLNPLTSEZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393780 | |

| Record name | 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-56-6 | |

| Record name | 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate can be synthesized through the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate . The reaction involves the use of reagents such as diethyl oxalate and 2,5-dimethylpyrrole under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different substituted pyrroles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrroles, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate has the molecular formula and a molecular weight of approximately 239.27 g/mol. The compound features a five-membered nitrogen-containing ring with two ethyl ester groups attached to carboxylic acid functionalities. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

This compound has been explored as a precursor for synthesizing biologically active compounds. It has shown potential in:

- Synthesis of Pyrrolo[1,2-b]pyridazines : These derivatives are being investigated for their efficacy in treating proliferative disorders and as Janus kinase inhibitors .

- Antitumor Activity : Some derivatives of pyrrole compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups that allow for further modifications. It has been utilized in:

- Synthesis of Tricyclic Aziridines : This application highlights its role in complex molecule construction through photochemical methods .

- Selective Reduction Reactions : Studies have shown that pyrrole dicarboxylates can be selectively reduced to mono-alcohols using diisobutylaluminum hydride under controlled conditions .

Case Study 1: Synthesis Optimization

Research conducted by Skrlep et al. demonstrated an efficient method for synthesizing various substituted diethyl pyrrole-3,4-dicarboxylates with yields ranging from 14% to 93%. The study emphasized the importance of optimizing reaction conditions to enhance yield and purity .

A study published in the Journal of Natural Products evaluated the biological activity of derivatives synthesized from this compound. The results indicated promising antitumor activity against specific cancer cell lines, suggesting further exploration into its medicinal applications is warranted .

Summary Table of Applications

Mechanism of Action

The mechanism of action of diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Ester Group Variations

Diethyl 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylate (CAS 2436-79-5)

- Structure : Methyl groups at 3- and 5-positions; ester groups at 2- and 4-positions.

- Properties : Higher melting point (135–136°C) and density (1.1724 g/cm³) compared to the 3,4-dicarboxylate isomer due to altered steric and electronic effects .

- Applications : Used in coordination chemistry and as a precursor for heterocyclic ligands .

Dimethyl 1-Benzyl-3,4-Dihydroxy-1H-Pyrrole-2,5-Dicarboxylate

- Structure : Benzyl group at N1; hydroxyl and methyl ester groups at 3,4- and 2,5-positions, respectively.

- Properties: Lower solubility in nonpolar solvents due to hydrophilic hydroxyl groups; molecular weight 305.29 g/mol .

- Applications : Investigated for antioxidant and chelating properties in medicinal chemistry .

Diethyl 2,4-Dimethyl-1H-Pyrrole-3,5-Dicarboxylate

Functionalized Derivatives

Diethyl 1-[2-(1H-Indol-3-yl)ethyl]-2,5-Dimethyl-1H-Pyrrole-3,4-Dicarboxylate

- Structure : Indole substituent at N1 via an ethyl linker.

- Properties : Molecular weight 382.46 g/mol; enhanced π-π stacking capability due to the indole moiety .

- Applications : Explored for anticancer and antimicrobial activities, leveraging the indole group's bioactivity .

Tetraethyl 1,1′-(Ethane-1,2-diyl)bis(2,5-Dimethyl-1H-Pyrrole-3,4-Dicarboxylate)

- Structure : Dimeric structure linked by an ethane-1,2-diyl bridge.

- Properties: Molecular weight 504.57 g/mol; monoclinic crystal system (space group Pc) with unit cell parameters a = 12.891 Å, b = 13.743 Å, c = 16.717 Å .

- Applications : Acts as a precursor for supramolecular assemblies and coordination polymers .

Thiophene and Heterocyclic Analogues

Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate

Structural and Functional Comparison Table

Research Findings and Trends

- Synthetic Yields : Imine intermediates (e.g., compound 14a) derived from diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate exhibit variable yields (41–86%) depending on solubility and purification methods .

- Crystallography: The ethane-linked dimer crystallizes in a monoclinic system, with SHELX software frequently employed for structure refinement .

- Biological Activity : Indole- and benzyl-substituted derivatives show promise in medicinal chemistry, though hydroxy groups may reduce bioavailability .

Biological Activity

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (DMDP) is a pyrrole derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications due to its interactions with various biological targets. The following sections will detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 239.27 g/mol. The compound features two carboxylate groups and two methyl substituents on the pyrrole ring, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of DMDP typically involves the reaction of diethyl succinate with various reagents under acidic conditions. A common method includes the acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)methylidene] succinate with primary amines, yielding various substituted derivatives with diverse biological activities .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of DMDP on various cancer cell lines. For instance, in vitro assays demonstrated that DMDP exhibits significant cytotoxicity against human leukemia cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression .

Table 1: Antiproliferative Activity of DMDP on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HG-3 (CLL) | 0.17-2.69 | Induction of apoptosis |

| PGA-1 (CLL) | 0.35-1.97 | Cell cycle arrest |

| MUTU-I (BL) | <10 | ROS-mediated cytotoxicity |

Anti-inflammatory Activity

DMDP has also been evaluated for its anti-inflammatory properties. Studies indicate that it significantly inhibits the production of pro-inflammatory cytokines in activated peripheral blood mononuclear cells (PBMCs). This effect is attributed to the compound's ability to interfere with signaling pathways involved in inflammation .

Table 2: Anti-inflammatory Effects of DMDP

| Assay | Result |

|---|---|

| Cytokine Inhibition | Significant reduction observed |

| PBMC Activation | Inhibition of CD3-stimulated cultures |

Antimicrobial Activity

In addition to its antiproliferative and anti-inflammatory properties, DMDP has shown promising antimicrobial activity against various pathogens. The compound was tested against a range of bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria .

Case Studies

- Leukemia Treatment : A study published in Nature highlighted the use of DMDP in treating chronic lymphocytic leukemia (CLL). It was found that treatment with DMDP led to a marked decrease in cell viability in both HG-3 and PGA-1 cell lines, indicating its potential as an effective therapeutic agent for CLL .

- Inflammation Models : In animal models of inflammation, DMDP administration resulted in reduced swelling and pain responses compared to control groups, suggesting its utility in managing inflammatory diseases .

Q & A

Q. What are common synthetic routes for Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate?

The compound is typically synthesized via condensation reactions. For example, a related pyrrole derivative (Tetraethyl 1,1′-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)) was prepared by reacting precursors under anhydrous conditions in toluene, followed by reflux and purification via chromatography . Key steps include:

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, a monoclinic crystal system (space group Pc) was reported for a similar compound with parameters:

| Parameter | Value |

|---|---|

| a | 12.891 Å |

| b | 13.743 Å |

| c | 16.717 Å |

| β | 113.35° |

| Data refinement uses SHELXL for small-molecule structures, ensuring R-factors < 0.05 . |

Q. What spectroscopic methods confirm the molecular structure?

- NMR : ¹H and ¹³C NMR identify substituents (e.g., ethyl ester peaks at δ ~1.2–4.3 ppm).

- FT-IR : Carboxylate C=O stretches appear at ~1700–1750 cm⁻¹.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during refinement?

Discrepancies may arise from twinning, disorder, or poor data quality. Strategies include:

Q. What reaction conditions optimize yield in pyrrole dicarboxylate synthesis?

Q. How does substituent positioning affect biological activity in pyrrole derivatives?

Studies on antitumor analogs (e.g., diethyl 2,5-diaminothiophene-3,4-dicarboxylate) show that:

Q. What computational tools predict supramolecular interactions in pyrrole crystals?

- Mercury (CCDC) : Visualizes hydrogen bonds (e.g., N–H···O interactions).

- PLATON : Validates intermolecular contacts against van der Waals radii. For example, a related compound exhibited C–H···π interactions (3.4 Å) stabilizing the lattice .

Data Contradiction Analysis

Q. How to address conflicting NMR and XRD data for pyrrole derivatives?

- Case : A ¹H NMR singlet for methyl groups may conflict with XRD-detected disorder.

- Resolution : Variable-temperature NMR can reveal dynamic disorder, while XRD refinement with PART commands models static disorder .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.